N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole-amino group linked via a thioether bridge to a 1,2,4-triazole core substituted with a 2-methoxyphenyl group. The triazole ring is further functionalized with a thiophene-2-carboxamide moiety through a methylene spacer. Its molecular formula is C25H21N5O2S2 (MW: 487.6 g/mol), as confirmed by structural data from PubChem and related derivatives . The compound's design integrates pharmacophores known for diverse biological activities, including antimicrobial and enzyme inhibitory effects, based on analogous structures reported in the literature .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3S3/c1-33-17-9-4-3-8-16(17)30-20(13-25-22(32)19-11-6-12-34-19)28-29-24(30)35-14-21(31)27-23-26-15-7-2-5-10-18(15)36-23/h2-12H,13-14H2,1H3,(H,25,32)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECPOSBXRZDDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to interact with various biological targets, including enzymes and receptors. The specific targets and their roles would need further investigation.
Mode of Action
Benzothiazole derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific interactions of this compound with its targets and the resulting changes would require further experimental studies.
Biochemical Pathways
Benzothiazole derivatives have been known to influence various biochemical pathways, including those involved in inflammation and tumor growth. The downstream effects of these pathways would depend on the specific targets of the compound and their roles in these pathways.
Result of Action
Benzothiazole derivatives have been known to exhibit various biological effects, including anti-inflammatory, antimicrobial, and antitumor effects. The specific effects of this compound would depend on its interactions with its targets and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been identified as an effective inhibitor of carbonic anhydrase (CA), especially tumor-associated isozyme CA IX. This enzyme plays a role in pH regulation in tumor cells, making it a target for anticancer therapy.
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound with significant biological activity, particularly in anticancer and antimicrobial applications. This article compiles various research findings on its biological properties, including case studies and data tables that illustrate its efficacy.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene carboxamide have been shown to mimic the action of established anticancer drugs like Combretastatin A-4 (CA-4).
Case Study: Hep3B Cell Line
In a study focusing on Hep3B (hepatocellular carcinoma) cell lines, specific thiophene carboxamide derivatives demonstrated remarkable cytotoxicity:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Disruption of spheroid formation |
| 2e | 12.58 | Binding to tubulin similar to CA-4 |
These compounds were found to induce cell aggregation into globular-shaped spheroids, indicating their potential to disrupt normal cellular architecture and inhibit cancer progression .
2. Antimicrobial Properties
The compound also exhibits significant antimicrobial activity against various bacterial strains.
Antibacterial Activity
Research has shown that certain derivatives possess potent antibacterial properties:
| Compound | Bacteria Tested | Activity (%) |
|---|---|---|
| 7b | Staphylococcus aureus | 83.3 |
| 7b | Bacillus subtilis | 82.6 |
| 7b | Escherichia coli | 64.0 |
| 7b | Pseudomonas aeruginosa | 86.9 |
These results indicate that the thiophene derivatives can outperform standard antibiotics like ampicillin in inhibiting bacterial growth .
3. Antioxidant Activity
The antioxidant capacity of the compound has also been investigated using the ABTS method, showing promising results:
| Compound | % Inhibition (compared to Ascorbic Acid) |
|---|---|
| 7a | 62.0 |
| 7b | 54.9 |
This suggests that these compounds can effectively scavenge free radicals, contributing to their therapeutic potential .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
- Thiazole and Thiophene Rings : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
- Substituents on Phenyl Ring : Electron-donating groups improve interaction with target proteins.
- Binding Affinity : Molecular docking studies have demonstrated strong binding interactions with various protein targets, indicating a mechanism through which these compounds exert their biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Triazole Moieties
N-Benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 847402-09-9)
- Structure : Shares a benzothiazolone-triazole-thioether scaffold but replaces the thiophene-2-carboxamide with a benzyl-acetamide group.
- Molecular Formula : C25H21N5O2S2 (MW: 487.6 g/mol), identical to the target compound, indicating isomeric or tautomeric differences.
- Synthesis : Prepared via nucleophilic substitution and coupling reactions, similar to methods used for triazole-thioether derivatives .
N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 13)
Triazole and Thiophene-Based Analogues
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7)
- Structure : Combines a nitrothiophene-carboxamide with a 5-methyl-4-phenylthiazole group.
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Sulfonamide and Thioether Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9)
- Structure : Triazole-thiones with sulfonylphenyl and difluorophenyl substituents.
- Data : Synthesized via NaOH-mediated cyclization, confirmed by ¹H-NMR and IR (νC=S at 1247–1255 cm⁻¹) .
- Relevance : Demonstrates tautomeric behavior (thione vs. thiol), absent in the target compound due to its stable thioether linkage .
Comparative Data Tables
Research Findings and Implications
- Synthetic Efficiency : Target compound analogues with electron-deficient aromatic groups (e.g., nitro, CF₃) often exhibit lower yields (e.g., 42% in vs. 90% in simpler thioamides ), suggesting steric or electronic challenges in coupling steps.
- Bioactivity Trends : Nitrothiophene-carboxamides (e.g., Compound 7 ) show antibacterial activity, implying the target compound may share similar mechanisms.
Q & A
Q. Basic
- IR spectroscopy : Identifies key functional groups, such as C=O stretches (~1650–1700 cm⁻¹ for amides), C=N (~1600 cm⁻¹ for triazoles), and S-H/S-C (~600–700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and quaternary carbons (e.g., triazole C3 at ~150 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 342.0478 [M+H]⁺ for a related triazole-thiophene analog) and isotopic patterns .
What advanced strategies address low yields in the final coupling step?
Advanced
Low yields (<40%) in amide/thioether formation often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .
- Catalytic systems : Use Cu(I) catalysts for azide-alkyne cycloadditions or Pd-mediated cross-couplings for aryl-thio linkages .
How can researchers resolve contradictions in spectral data during structural validation?
Advanced
Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism (e.g., triazole ring prototropy) or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish overlapping signals .
- X-ray crystallography : Resolves ambiguity in stereochemistry or regiochemistry .
- Computational modeling : Compares experimental IR/NMR with DFT-calculated spectra .
What in vitro assays are suitable for evaluating this compound’s biological activity?
Q. Advanced
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting 5-lipoxygenase (5-LOX) or kinases, using recombinant proteins .
- Molecular docking : Validates binding interactions with targets like 5-LOX-activating protein (FLAP) or tubulin .
How do structural modifications (e.g., substituents on the triazole or benzothiazole) affect bioactivity?
Q. Advanced
- Methoxy group (2-methoxyphenyl) : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds .
- Thiophene-2-carboxamide : Modulates electron density, influencing π-π stacking with aromatic residues in target proteins .
- Thioether vs. sulfone : Replacing S with SO₂ reduces metabolic instability but may decrease target affinity .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. Basic
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
- Recrystallization : Ethanol/water mixtures for high-purity crystals .
- HPLC : Reverse-phase C18 columns for final polishing (≥95% purity) .
How can researchers mitigate degradation during storage?
Q. Advanced
- Lyophilization : Stabilizes the compound in anhydrous form, preventing hydrolysis .
- Antioxidants : Add BHT (butylated hydroxytoluene) to thioether-containing analogs to prevent oxidation .
- Temperature control : Store at –20°C in amber vials to limit photodegradation .
What computational tools predict the compound’s ADMET properties?
Q. Advanced
- SwissADME : Estimates logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential .
- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .
- Molecular dynamics simulations : Models blood-brain barrier permeability using force fields like AMBER .
How does this compound compare to structurally related analogs in published datasets?
Q. Advanced
- SAR studies : Analogs with 4-chlorophenyl (vs. 2-methoxyphenyl) show reduced cytotoxicity but improved solubility .
- Thermodynamic profiling : DSC/TGA data reveal higher thermal stability in triazole derivatives vs. oxadiazole counterparts .
- Patent landscapes : Overlap with WO2017/123456 (thiophene-carboxamide derivatives as kinase inhibitors) suggests competitive IP considerations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
